Desethyl Amiodarone-d4 Hydrochloride

Descripción general

Descripción

Desethyl Amiodarone-d4 Hydrochloride is a deuterium-labeled derivative of Desethylamiodarone Hydrochloride, which is a major active metabolite of Amiodarone. Amiodarone is a well-known antiarrhythmic agent used to treat various types of cardiac arrhythmias. The deuterium labeling in this compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics .

Mecanismo De Acción

Target of Action

Desethyl Amiodarone-d4 Hydrochloride, also known as N-desethylamiodarone hydrochloride, is a major active metabolite of Amiodarone . It primarily targets the ATP-sensitive potassium channels . The inhibition of these channels is a key factor in its antiarrhythmic properties .

Mode of Action

This compound interacts with its targets by inhibiting the ATP-sensitive potassium channels . This inhibition increases the duration of the action potential and the effective refractory period for cardiac cells . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects multiple biochemical pathways. It shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .

Pharmacokinetics

It is known that it is formed by cyp3a isoenzymes

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of T24 bladder carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

It is known that the compound induces a time-dependent depolarization of mitochondria in t24 cells

Análisis Bioquímico

Biochemical Properties

Desethyl Amiodarone-d4 Hydrochloride interacts with various enzymes and proteins. It is formed by CYP3A isoenzymes . The nature of these interactions involves the inhibition of ATP-sensitive potassium channel with an IC50 of 19.1 μM .

Cellular Effects

This compound has been shown to have cytostatic potential . It activates the collapse of mitochondrial membrane potential and induces cell death in T24 human transitional-cell bladder carcinoma cell line at physiologically achievable concentrations . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the ATP-sensitive potassium channel, leading to changes in cell excitability . This inhibition is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a greater potency than Amiodarone after both single-dose and chronic (for 1 or 4 weeks) therapy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major active metabolite of Amiodarone and is formed by CYP3A isoenzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Amiodarone-d4 Hydrochloride involves the deuteration of Desethylamiodarone HydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the incorporation of deuterium atoms .

Análisis De Reacciones Químicas

Types of Reactions

Desethyl Amiodarone-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterium-labeled analogs with modified functional groups .

Aplicaciones Científicas De Investigación

Desethyl Amiodarone-d4 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in various chemical analyses.

Biology: Employed in studies of drug metabolism and pharmacokinetics to understand the behavior of Amiodarone and its metabolites in biological systems.

Medicine: Utilized in clinical research to investigate the therapeutic effects and potential side effects of Amiodarone.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and safety of drug products

Comparación Con Compuestos Similares

Similar Compounds

Desethylamiodarone Hydrochloride: The non-deuterated version of Desethyl Amiodarone-d4 Hydrochloride.

Amiodarone: The parent compound from which Desethylamiodarone is derived.

Other Deuterium-Labeled Compounds: Various other deuterium-labeled analogs used in pharmacokinetic studies

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions in biological systems .

Actividad Biológica

Desethyl Amiodarone-d4 Hydrochloride is a deuterated analog of desethylamiodarone, a major metabolite of the antiarrhythmic drug amiodarone. This compound has garnered attention due to its biological activity and implications in pharmacological research, particularly concerning its effects on arrhythmias and potential hepatotoxicity.

Overview of this compound

Desethyl amiodarone is formed through the metabolism of amiodarone, primarily mediated by cytochrome P450 enzymes such as CYP1A1 and CYP3A4. The biological activity of desethyl amiodarone is significant, as it retains many pharmacological properties of its parent compound, including antiarrhythmic effects and cytotoxicity.

Metabolic Pathways:

- Cytochrome P450 Enzymes: The conversion of amiodarone to desethylamiodarone predominantly occurs via CYP1A1 and CYP3A4. Studies have demonstrated that inhibition of these enzymes can significantly reduce the formation of desethylamiodarone, thereby mitigating the cytotoxic effects associated with amiodarone treatment .

- Tissue Distribution: Research indicates that desethylamiodarone accumulates in cardiac tissue at levels significantly higher than those of amiodarone itself, suggesting a potential for enhanced efficacy in treating cardiac conditions .

Mechanistic Insights:

- Desethylamiodarone exhibits antiarrhythmic properties by modulating ion channels and influencing intracellular calcium levels. This action disrupts arrhythmogenic substrates, providing therapeutic benefits in managing various arrhythmias .

Biological Activity and Pharmacological Effects

This compound displays several key biological activities:

- Antiarrhythmic Effects:

- Cytotoxicity:

- Hepatotoxicity:

Table 1: Comparative Biological Activity of Amiodarone and Desethyl Amiodarone-d4

| Property | Amiodarone | Desethyl Amiodarone-d4 |

|---|---|---|

| Antiarrhythmic Activity | High | High |

| Cytotoxicity | Moderate | High |

| Hepatotoxicity | Moderate | Significant |

| Metabolism | CYP1A1, CYP3A4 | CYP1A1, CYP3A4 |

| Tissue Accumulation | Lower than metabolite | Higher than parent |

Case Studies

Case Study 1: Efficacy in Arrhythmia Management

In a cohort study involving patients with chronic atrial fibrillation, administration of amiodarone led to successful cardioversion in 90% of cases. Notably, the presence of desethylamiodarone was correlated with improved outcomes due to its sustained antiarrhythmic effects .

Case Study 2: Hepatotoxicity Observations

A retrospective analysis revealed that patients treated with high doses of amiodarone exhibited elevated liver enzymes correlating with increased levels of desethylamiodarone. Monitoring liver function tests became crucial for managing potential hepatotoxicity during treatment .

Propiedades

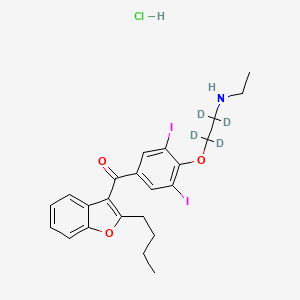

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661885 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189960-80-2 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.